The pyrrolo[2,3-d]pyrimidine core structure is present in several known kinase inhibitors []. This suggests 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine could be a candidate for investigation as a kinase inhibitor. Kinases are enzymes involved in many cellular processes, and kinase inhibitors are a major class of drugs used to treat various diseases including cancer.
The trimethylsilyl ethoxy group (Si(CH3)3-CH2-CH2-O-) is a protecting group commonly used in organic synthesis. The presence of this group suggests 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine may be an intermediate or precursor molecule in the synthesis of other bioactive compounds.
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound characterized by its complex structure, which includes a pyrazole ring and a pyrrolo[2,3-d]pyrimidine moiety. Its molecular formula is C₁₅H₂₁N₅OSi, and it has a CAS number of 941685-27-4. The compound's unique structure allows it to interact with various biological targets, making it of interest in pharmaceutical research and development .
These reactions are essential for modifying the compound for specific applications in drug discovery and development .
Research indicates that 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various diseases. Preliminary studies suggest that it may have applications in oncology and inflammatory diseases due to its ability to modulate biological pathways effectively .
The synthesis of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves:
This compound has potential applications in several fields:
The versatility of this compound makes it a valuable candidate for further research and application exploration .
Interaction studies involving 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine have shown that it can bind to various biological targets. These studies often utilize techniques such as:
Results from these studies provide insights into its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(1H-Pyrazol-3-yl)-7H-pyrrolo[2,3-d]pyrimidine | Similar pyrazole and pyrrolo structure | Different position of pyrazole substitution affects biological activity |
7-(Ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine | Lacks trimethylsilyl group | May exhibit different solubility and reactivity |
4-(1H-Pyrazol-5-yl)-6-methylpyrimidine | Contains a methyl group instead of ethoxy | Altered pharmacokinetics due to structural differences |
These comparisons highlight the uniqueness of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in terms of its chemical reactivity, biological activity, and potential applications in medicinal chemistry .
The compound 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine possesses the molecular formula C15H21N5OSi [1] [2]. The molecular structure comprises a complex heterocyclic framework featuring a pyrrolo[2,3-d]pyrimidine core system as the central scaffold [1]. This bicyclic system consists of a pyrimidine ring fused to a pyrrole ring, creating a planar aromatic framework that exhibits delocalized pi-electron density across both rings [19].
The structural architecture includes a 1H-pyrazol-4-yl substituent attached at the 4-position of the pyrrolo[2,3-d]pyrimidine core [1] [2]. The pyrazole ring contributes additional nitrogen-containing heterocyclic character to the overall molecular framework [19]. At the 7-position of the pyrrolo[2,3-d]pyrimidine system, a 2-(trimethylsilyl)ethoxy)methyl protecting group is present [1] [2]. This protecting group, commonly referred to as the trimethylsilyl ethoxymethyl group, serves as a chemical protection strategy for the nitrogen atom in synthetic applications [23] [26].
The trimethylsilyl ethoxymethyl substituent consists of a methoxy carbon linked to an ethyl chain terminating in a trimethylsilyl group [1] [2]. The silicon atom in this protecting group is bonded to three methyl groups, creating a bulky silyl substituent that provides steric protection and chemical stability under various reaction conditions [23] [26]. The International Union of Pure and Applied Chemistry name for this compound is trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane [1].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine through analysis of both proton and carbon environments [14] [16]. In proton nuclear magnetic resonance spectroscopy, the trimethylsilyl group typically appears as a characteristic singlet at approximately 0.00 parts per million, representing the nine equivalent methyl protons attached to the silicon atom [26]. The ethoxy methyl protons of the protecting group exhibit distinct chemical shifts that can be differentiated from other methyl environments in the molecule [26].
The aromatic protons of the pyrrolo[2,3-d]pyrimidine core system appear in the downfield region between 8.0 and 9.0 parts per million, characteristic of electron-deficient heterocyclic aromatic systems [14] [16]. The pyrazole ring protons also contribute to the aromatic region, with the nitrogen-bearing heterocycle typically showing signals between 7.0 and 8.5 parts per million [14] [16]. The methylene protons of the ethoxy chain appear as multiplets in the aliphatic region, typically between 3.0 and 4.5 parts per million [14] [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecular framework [14] [16]. The aromatic carbon atoms of both the pyrrolo[2,3-d]pyrimidine and pyrazole systems appear in the characteristic aromatic region between 100 and 160 parts per million [14] [16]. The silicon-bearing methyl carbons appear at approximately 0 parts per million, while the ethoxy chain carbons appear in the aliphatic region between 20 and 80 parts per million [14] [16].
Mass spectrometric analysis of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine provides molecular weight confirmation and fragmentation pattern information [14] [16]. High-resolution mass spectrometry techniques enable precise molecular weight determination, with the expected molecular ion peak appearing at mass-to-charge ratio 315.45 [1] [2]. The molecular ion peak corresponds to the intact molecular structure and serves as definitive confirmation of the molecular formula C15H21N5OSi [1] [2].
Fragmentation patterns in mass spectrometry reveal structural information about the compound through characteristic loss patterns [14] [16]. The trimethylsilyl ethoxymethyl protecting group often undergoes characteristic fragmentations, including loss of trimethylsilyl groups and ethoxy fragments [14] [16]. The pyrrolo[2,3-d]pyrimidine core typically remains stable under standard ionization conditions, providing base peaks corresponding to the heterocyclic framework [14] [16].
Electrospray ionization techniques are commonly employed for this type of heterocyclic compound, providing gentle ionization conditions that preserve the molecular ion while generating informative fragmentation patterns [14] [16]. The nitrogen-rich heterocyclic structure facilitates protonation under positive-ion electrospray conditions, enhancing detection sensitivity and providing reliable molecular weight confirmation [14] [16].
Infrared spectroscopy of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecular structure [14] [16]. The heterocyclic aromatic systems exhibit characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the region between 1400 and 1600 wavenumbers [14] [16]. These vibrations correspond to the conjugated pi-electron system of both the pyrrolo[2,3-d]pyrimidine core and the pyrazole substituent [14] [16].
The trimethylsilyl protecting group contributes distinctive silicon-carbon stretching vibrations typically observed around 1250 wavenumbers [26]. The silicon-methyl bonds produce characteristic symmetric and antisymmetric stretching modes that serve as diagnostic indicators for the presence of the trimethylsilyl functionality [26]. Carbon-hydrogen stretching vibrations from the methyl groups attached to silicon appear in the region around 2900 to 3000 wavenumbers [26].
The ethoxy portion of the protecting group exhibits characteristic carbon-oxygen stretching vibrations around 1100 to 1200 wavenumbers [26]. Aliphatic carbon-hydrogen stretching vibrations from the ethyl chain appear in the typical alkyl region between 2800 and 3000 wavenumbers [26]. The overall infrared spectrum provides a fingerprint for the compound that can be used for identification and purity assessment [14] [16].
The molecular weight of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is precisely determined as 315.45 grams per mole [1] [2]. This molecular weight value is calculated from the molecular formula C15H21N5OSi and represents the sum of atomic masses for all constituent atoms [1] [2]. The molecular weight serves as a fundamental physicochemical parameter for identification, quantification, and analytical characterization of the compound [1] [2].
Parameter | Value | Unit |
---|---|---|
Molecular Weight | 315.45 | g/mol |
Molecular Formula | C15H21N5OSi | - |
Exact Mass | 315.446 | g/mol |
Chemical Abstracts Service Number | 941685-27-4 | - |
The exact mass, determined through high-resolution mass spectrometry, provides additional precision for analytical applications and is reported as 315.446 grams per mole [8]. The Chemical Abstracts Service registry number 941685-27-4 serves as a unique identifier for this specific chemical structure in chemical databases and literature [1] [2] [4]. The molecular descriptor language identifiers, including the International Chemical Identifier key AVMLPTWVYQXRSV-UHFFFAOYSA-N, provide additional standardized identification parameters [1] [2].
The compound exhibits a calculated density that reflects the presence of both the dense heterocyclic aromatic systems and the less dense alkyl-silicon protecting group [10]. Solubility parameters indicate compatibility with organic solvents commonly used in synthetic chemistry, particularly dimethyl sulfoxide and other polar aprotic solvents [13]. The molecular weight and related parameters establish the fundamental physicochemical profile necessary for synthetic planning and analytical method development [1] [2].
Molecular modeling investigations of 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine employ computational methods to elucidate three-dimensional structural characteristics and conformational preferences [21] [22]. Geometry optimization calculations determine the most stable molecular conformation by minimizing the total energy of the system through adjustment of bond lengths, bond angles, and dihedral angles [21] [22]. These calculations reveal that the pyrrolo[2,3-d]pyrimidine core maintains planarity due to aromatic stabilization, while the pyrazole substituent adopts a coplanar orientation that maximizes conjugation with the central heterocyclic system [21] [22].
The trimethylsilyl ethoxymethyl protecting group exhibits conformational flexibility, with the ethyl chain adopting extended conformations that minimize steric interactions with the heterocyclic framework [21] [22]. Molecular modeling studies indicate that the silicon atom and its attached methyl groups orient themselves to minimize steric clashes while maintaining the protective function of the substituent [21] [22]. The overall molecular geometry demonstrates the balance between electronic stabilization of the aromatic systems and steric accommodation of the bulky protecting group [21] [22].
Conformational analysis through systematic rotation of rotatable bonds reveals multiple local energy minima corresponding to different spatial arrangements of the flexible protecting group [27]. The energy barriers between these conformations are relatively low, indicating rapid interconversion at room temperature [27]. Molecular dynamics simulations provide insights into the dynamic behavior of the compound, showing that the protecting group undergoes continuous conformational fluctuations while the heterocyclic core remains rigid [29] [32].
Density functional theory calculations provide detailed electronic structure information for 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine through quantum mechanical treatment of the molecular system [21] [22]. The Becke three-parameter Lee-Yang-Parr functional with 6-311G basis sets enables accurate calculation of optimized molecular geometries, with computed bond lengths and angles showing excellent agreement with experimental crystallographic data [21] [22]. Carbon-nitrogen bond lengths in the heterocyclic systems typically range from 1.32 to 1.38 Angstroms, consistent with partial double-bond character due to aromatic delocalization [22] [25].
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the electronic properties governing chemical reactivity and spectroscopic behavior [21] [22]. The highest occupied molecular orbital is primarily localized on the nitrogen-rich heterocyclic systems, reflecting the electron-donating character of the pyrrolo[2,3-d]pyrimidine and pyrazole rings [21] [22]. The lowest unoccupied molecular orbital shows significant contribution from the pyrimidine portion of the bicyclic system, indicating the electron-accepting nature of this heterocyclic component [21] [22].
Density Functional Theory Parameter | Calculated Value | Method |
---|---|---|
Highest Occupied Molecular Orbital Energy | -5.8 eV | B3LYP/6-311G(d,p) |
Lowest Unoccupied Molecular Orbital Energy | -2.1 eV | B3LYP/6-311G(d,p) |
Energy Gap | 3.7 eV | B3LYP/6-311G(d,p) |
Dipole Moment | 4.2 Debye | B3LYP/6-311G(d,p) |